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Compound of Interest

Compound Name: (R)-9-Hydroxy Risperidone-d4

Cat. No.: B15144436

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of deuterated 9-Hydroxy Risperidone, also
known as Paliperidone-d4. This isotopically labeled compound is crucial as an internal standard
in pharmacokinetic and metabolic studies, and for use in sensitive bioanalytical methods such
as liquid chromatography-mass spectrometry (LC-MS). While specific literature detailing the
complete synthesis of deuterated 9-Hydroxy Risperidone is not readily available, this guide
proposes a robust synthetic strategy based on established methods for the non-deuterated
analog, incorporating a commercially available deuterated intermediate.

Overview of the Synthetic Strategy

The proposed synthesis of deuterated 9-Hydroxy Risperidone (Paliperidone-d4) follows a
convergent synthetic approach. The core of the strategy involves the N-alkylation of a
deuterated piperidinyl-benzisoxazole intermediate with a pyrido[1,2-a]pyrimidin-4-one moiety.
This method is adapted from well-documented syntheses of Paliperidone.[1][2][3]

The key deuterated starting material for this proposed synthesis is 6-fluoro-3-(piperidin-4-yl-
2,2,6,6-d4)-1,2-benzisoxazole. This allows for the introduction of four deuterium atoms into the
piperidine ring of the final molecule, a common and stable position for isotopic labeling.

Experimental Protocols

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b15144436?utm_src=pdf-interest
https://patents.google.com/patent/CN111777601B/en
https://www.echemi.com/products/pd20170411141257589-3-2-chloroethyl-6789-tetrahydro-9-hydroxy-2-methyl-4h-pyrido12-apyrimidin-4-one.html
https://newdrugapprovals.org/2022/03/29/risperidone/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15144436?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

This section provides detailed experimental procedures for the synthesis of the key
intermediates and the final product, deuterated 9-Hydroxy Risperidone.

Synthesis of 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-
hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
(CMHTP)

This key intermediate is synthesized according to methods described in the literature.[1] The
process generally involves the cyclization of 2-amino-3-hydroxypyridine with ethyl 2-acetyl-4-
chlorobutanoate.

Materials:

2-Amino-3-hydroxypyridine

» Ethyl 2-acetyl-4-chlorobutanoate

¢ Polyphosphoric acid

e Sodium borohydride

e Methanol

¢ Dichloromethane

Procedure:

o A mixture of 2-amino-3-hydroxypyridine and ethyl 2-acetyl-4-chlorobutanoate is heated in the
presence of a dehydrating agent such as polyphosphoric acid to facilitate cyclization.

e The resulting intermediate is then reduced, for example with sodium borohydride in
methanol, to yield the 9-hydroxy derivative.

e The crude product is purified by recrystallization or column chromatography to afford pure 3-
(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
(CMHTP).
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Synthesis of Deuterated 9-Hydroxy Risperidone
(Paliperidone-d4)

This procedure outlines the coupling of CMHTP with the deuterated piperidinyl-benzisoxazole
intermediate.

Materials:

3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
(CMHTP)

o 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole hydrochloride
e Anhydrous potassium carbonate

o Potassium iodide (catalytic amount)

o Acetonitrile

o Water

e Dichloromethane

Procedure:

¢ To a stirred suspension of anhydrous potassium carbonate and a catalytic amount of
potassium iodide in acetonitrile, add 6-fluoro-3-(piperidin-4-yl-2,2,6,6-d4)-1,2-benzisoxazole
hydrochloride.

e Add 3-(2-chloroethyl)-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
(CMHTP) to the mixture.

o Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 24-48 hours,
monitoring the reaction progress by thin-layer chromatography (TLC) or LC-MS.

» After completion, cool the reaction mixture to room temperature and filter to remove
inorganic salts.
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e Concentrate the filtrate under reduced pressure.

o Partition the residue between water and dichloromethane.

o Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate in vacuo.

» Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water) to yield deuterated 9-Hydroxy Risperidone.

Data Presentation

The following tables summarize typical quantitative data reported in the synthesis of non-

deuterated 9-Hydroxy Risperidone (Paliperidone), which can be considered as target

parameters for the synthesis of the deuterated analog.

Table 1: Reaction Conditions for the Synthesis of Paliperidone

Parameter Condition 1

Condition 2

Condition 3

Base Sodium Carbonate

Potassium Carbonate

Diisopropylethylamine

Dimethylformamide

Solvent Acetonitrile Methanol
(DMF)
Temperature 85 °C Reflux (~82 °C) Reflux (~65 °C)
Reaction Time 8 hours 24-48 hours 24 hours
Reference W02008021345A2 US9062049B2 US8481729B2
Table 2: Reported Yields and Purity of Paliperidone

Synthesis Step Reported Yield Reported Purity Reference
Final Coupling and

o ~70-85% >99% (by HPLC) US9062049B2
Purification
Recrystallization >90% recovery >99.5% (by HPLC) W02008021345A2
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Visualizations
Synthetic Pathway
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Intermediate Synthesis

E-(Z»chIoroethyl)-s,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one (CMHTP)

Final Product Synthesis

(Deuterated 9-Hydroxy Risperidone (Paliperidone-dcta
AN

G—ﬂuoro-3-(piperidin-4-yl-d4)-1,2-benzisoxazo|9

K2CO3, KI, Acetonitrile, Reflux
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Start: Reagents

Reaction Setup:
- Combine CMHTP and Deuterated FBIP
- Add Base and Catalyst
- Reflux in Solvent

Reaction Monitoring:
-TLC or LC-MS

eaction Complete

Aqueous Workup:
- Quench Reaction
- Extract with Organic Solvent

;

Purification:
- Column Chromatography or
- Recrystallization

;

Product Analysis:
-NMR, MS, HPLC

Final Product:
Deuterated 9-Hydroxy Risperidone

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Synthesis of Deuterated 9-Hydroxy Risperidone: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15144436#synthesis-of-deuterated-9-hydroxy-
risperidone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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